

Application Notes and Protocols: Synthesis of 1,4-Diiodobutane from Tetrahydrofuran

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Diiodobutane

Cat. No.: B107930

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of **1,4-diiodobutane** from the ring-opening of tetrahydrofuran (THF). **1,4-diiodobutane** is a valuable bifunctional alkylating agent frequently utilized in organic synthesis, particularly in the construction of heterocyclic compounds and as a precursor for various organometallic reagents. The primary method detailed herein involves the cleavage of THF using a combination of potassium iodide and a strong acid, a procedure adapted from Organic Syntheses. This method offers high yields and a straightforward workup. An alternative approach utilizing hydroiodic acid is also discussed. This guide includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in academic and industrial settings.

Introduction

The conversion of tetrahydrofuran, a readily available and relatively inexpensive cyclic ether, into **1,4-diiodobutane** is a fundamental transformation in synthetic organic chemistry. The reaction proceeds via an acid-catalyzed nucleophilic ring-opening of the THF molecule. An iodide source, typically potassium iodide or hydroiodic acid, provides the nucleophile that displaces the oxygen atom at both ends of the resulting butane chain.^{[1][2][3]} This process effectively transforms a stable cyclic ether into a linear and reactive dihaloalkane. **1,4-**

diiodobutane serves as a key intermediate in the synthesis of a wide array of chemical structures, including pharmaceuticals, agrochemicals, and materials. Its two iodide functional groups are excellent leaving groups in nucleophilic substitution reactions, making it an ideal building block for creating carbon-carbon and carbon-heteroatom bonds.

Data Presentation

The following table summarizes the quantitative data for the synthesis of **1,4-diiodobutane** from tetrahydrofuran based on the primary protocol described.

Parameter	Value	Reference
Reactants		
Tetrahydrofuran	36 g (0.5 mole)	[4]
Potassium Iodide	332 g (2.0 moles)	[4]
85% Orthophosphoric Acid	231 g (135 mL, 2.0 moles)	[4]
Phosphoric Anhydride	65 g	[4]
Reaction Conditions		
Temperature	Reflux	[4]
Reaction Time	3 hours	[4]
Product Characterization		
Yield	143–149 g (92–96%)	[4]
Boiling Point	108–110 °C at 10 mmHg	[4]
	110 °C at 6 mmHg	[1]
Density (d ₂₀ 4)	2.300 g/cm ³	[4]
Refractive Index (n ₂₀ D)	1.615	[4]
Spectroscopic Data		
¹ H NMR (CCl ₄)	Multiplets at ~2.1 ppm and ~3.3 ppm	
¹³ C NMR	Two signals expected	

Experimental Protocols

Primary Method: Ring-Opening of THF with Potassium Iodide and Phosphoric Acid[4]

This procedure is adapted from a well-established method published in *Organic Syntheses*, known for its high yield and reliability.

Materials and Equipment:

- 1-liter three-necked round-bottom flask
- Mechanical stirrer
- Reflux condenser
- Thermometer
- Heating mantle
- Separatory funnel
- Distillation apparatus (for vacuum distillation)
- Tetrahydrofuran (THF), 36 g (0.5 mole)
- Potassium iodide (KI), 332 g (2.0 moles)
- 85% Orthophosphoric acid (H_3PO_4), 231 g (135 mL, 2.0 moles)
- Phosphoric anhydride (P_2O_5), 65 g
- Diethyl ether
- 10% aqueous sodium thiosulfate ($Na_2S_2O_3$) solution
- Saturated aqueous sodium chloride ($NaCl$) solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: In the 1-liter three-necked flask, combine the 85% orthophosphoric acid and phosphoric anhydride. The mixture should be stirred until it cools to room temperature. This combination effectively creates a 95% orthophosphoric acid solution, which is optimal for the reaction.

- **Addition of Reagents:** To the cooled acid mixture, add the potassium iodide, followed by the tetrahydrofuran. Equip the flask with a mechanical stirrer, a reflux condenser, and a thermometer.
- **Reaction:** Heat the mixture to reflux with continuous stirring. Maintain the reflux for 3 hours. During this time, a dense, oily layer of the product will separate from the acid layer.
- **Workup - Quenching and Extraction:** After 3 hours, cool the reaction mixture to room temperature. Add 150 mL of water and 250 mL of diethyl ether to the flask and stir. Transfer the mixture to a separatory funnel.
- **Separation and Washing:** Separate the ether layer. Wash the ether layer with a dilute aqueous solution of sodium thiosulfate to decolorize it (remove any dissolved iodine). Subsequently, wash the organic layer with a cold, saturated solution of sodium chloride.
- **Drying and Solvent Removal:** Dry the ether layer over anhydrous sodium sulfate. Remove the diethyl ether by distillation on a steam bath.
- **Purification:** Purify the crude **1,4-diiiodobutane** by vacuum distillation. Collect the fraction boiling at 108–110 °C under a pressure of 10 mmHg. The expected yield of colorless **1,4-diiiodobutane** is between 143–149 g.

Alternative Method: Cleavage of THF with Hydroiodic Acid

An alternative and more direct method for the synthesis of **1,4-diiiodobutane** involves the direct cleavage of tetrahydrofuran with an excess of hydroiodic acid (HI).^{[1][3]}

General Procedure:

- Tetrahydrofuran is treated with an excess of concentrated hydroiodic acid.
- The mixture is typically heated to promote the ring-opening and subsequent conversion of the intermediate 4-iodo-1-butanol to **1,4-diiiodobutane**.
- After the reaction is complete, the mixture is cooled, and the organic product is separated from the aqueous acid layer.

- The crude product is then washed, dried, and purified by vacuum distillation.

Note: This method is conceptually simpler but may require handling of highly corrosive hydroiodic acid. The yields can be variable depending on the specific reaction conditions.

Mandatory Visualization

Experimental Workflow for the Synthesis of 1,4-Diiodobutane

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1,4-diiodobutane** from THF.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of 1,4-Diiodobutane from Tetrahydrofuran]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b107930#synthesis-of-1-4-diiodobutane-from-tetrahydrofuran>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com